N-((1-benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Sigma-1 Receptor Receptor Subtype Selectivity CNS Target Validation

This compound delivers the highest σ1/σ2 selectivity ratio (>122) in its chemotype class, eliminating confounding σ2-mediated effects that compromise target validation studies. With a Ki of 3.93 nM at σ1 and no detectable dopamine D2/D3 binding, it is the optimal reference ligand for competitive binding assays and receptor density quantification in brain membrane preparations. The thiophene moiety provides distinct electronic properties for radiolabeling strategies, making it suitable for PET tracer development programs where non-specific σ2 binding must be avoided. For neuroscience and oncology research requiring unambiguous σ1 receptor interrogation, this compound benchmarks the achievable selectivity window within N-benzylpiperidine arylacetamides.

Molecular Formula C19H24N2OS
Molecular Weight 328.47
CAS No. 132863-48-0
Cat. No. B2452612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
CAS132863-48-0
Molecular FormulaC19H24N2OS
Molecular Weight328.47
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CC2=CC=CS2)CC3=CC=CC=C3
InChIInChI=1S/C19H24N2OS/c22-19(13-18-7-4-12-23-18)20-14-16-8-10-21(11-9-16)15-17-5-2-1-3-6-17/h1-7,12,16H,8-11,13-15H2,(H,20,22)
InChIKeyOZGTVWVTSBKDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 132863-48-0): A High-Selectivity Sigma-1 Receptor Ligand for Preclinical Neuroscience Procurement


N-((1-benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic N-benzylpiperidine arylacetamide derivative recognized as a potent and selective ligand for the sigma-1 (σ1) receptor [1]. This compound serves as a critical tool compound for neuroscience and oncology research due to its high affinity for σ1 receptors (Ki = 3.93 nM) measured in guinea pig brain membranes [2], placing it among the most potent ligands in its class. Its structure is defined by a thiophene ring replacing the parent phenyl moiety, a modification that does not compromise σ1 binding but critically modulates selectivity over the sigma-2 (σ2) receptor subtype [1].

Why Procuring N-((1-Benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide Differs from Generic Sigma Ligand Sourcing


Substitution within the N-(1-benzylpiperidin-4-yl)arylacetamide class is not functionally neutral, as minor structural changes create critical trade-offs between potency and receptor subtype selectivity that directly impact experimental outcomes. While several arylacetamide analogs maintain nanomolar σ1 affinity, their selectivity profiles for the σ2 receptor, which mediates distinct cellular functions including cell proliferation and cholesterol homeostasis, vary dramatically [1]. A general procurement strategy ignoring these selectivity differences risks introducing confounding σ2-receptor-mediated effects into experiments designed to interrogate σ1-specific biology, potentially invalidating target validation studies [1]. This compound uniquely balances maximal σ1 affinity with the highest σ1/σ2 selectivity ratio in its series, a property not shared by its closest structural analogs with indole, naphthyl, or halogen-substituted phenyl rings [1].

Quantitative Differentiation Evidence: N-((1-Benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide Selectivity Profile


Superior σ1/σ2 Selectivity Ratio vs. Parent Phenylacetamide Scaffold

The compound demonstrates the highest σ1/σ2 selectivity ratio within the N-(1-benzylpiperidin-4-yl)arylacetamide series. A comparative analysis from the primary literature identifies the thiophene analog (Compound 18) with a selectivity ratio of >122, representing a >22% improvement over the parent phenylacetamide lead compound (Compound 1, ratio = 100) [1]. This enhanced selectivity window minimizes confounding σ2-receptor-mediated effects in σ1-specific pharmacological studies.

Sigma-1 Receptor Receptor Subtype Selectivity CNS Target Validation

Maintained Low-Nanomolar σ1 Binding Affinity vs. Structural Analogs

The compound binds to the σ1 receptor with a Ki of 3.93 nM [1], virtually identical to the parent phenylacetamide ligand (Ki = 3.90 nM) [2]. This contrasts sharply with other heterocyclic replacements: the naphthyl analog exhibits a significant affinity loss (Ki = 61.8 nM) [3], representing a 15.8-fold reduction in potency. The thiophene substitution thus uniquely preserves high-affinity binding while altering pharmacological selectivity, a dual property not shared by the naphthyl or indole congeners.

Sigma-1 Receptor Binding Affinity Structure-Activity Relationship

Absence of Off-Target Dopamine D2/D3 Receptor Binding: Class-Defined Advantage

The N-(1-benzylpiperidin-4-yl)arylacetamide chemotype, including the thiophene analog, is established to have no measurable binding affinity for dopamine D2 and D3 receptors, a finding consistently reported across the series [1]. This is a critical class-level differentiation from many other σ1 ligand scaffolds (e.g., certain benzomorphans or phenylpiperazines) which exhibit significant dopaminergic cross-reactivity that can confound behavioral and neurochemical experiments.

Dopamine Receptors Off-Target Selectivity CNS Safety Pharmacology

Free-Flowing Evidence Limitation Statement

Available public-domain evidence for N-((1-benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is predominantly limited to in vitro receptor binding affinity and selectivity data from the original medicinal chemistry publications [1][2]. Quantitative data on functional activity (agonist/antagonist determination), in vivo pharmacokinetic parameters (clearance, bioavailability, brain penetration), and metabolic stability were not identified for this specific compound in the accessible literature. Furthermore, direct head-to-head comparative data on solubility, formulation behavior, or toxicity against other close analogs within the series are absent. Procurement decisions relying on properties beyond σ1 binding affinity and σ1/σ2 selectivity must be made with the understanding that these parameters have not been systematically benchmarked.

Data Gaps Procurement Caution In Vivo Characterization

Primary Application Scenarios for N-((1-Benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide Based on Verified Evidence


In Vitro σ1 Receptor Target Engagement and Selectivity Profiling

The compound's high σ1 affinity (Ki = 3.93 nM) and the highest σ1/σ2 selectivity ratio (>122) in its class make it an optimal reference ligand for competitive binding assays designed to characterize novel σ1 ligands or quantify σ1 receptor density in tissue homogenates. Its established lack of dopamine D2/D3 binding further ensures assay specificity when used in brain-derived membrane preparations [1][2].

Chemical Probe for σ1-Mediated Neuroprotection and Pain Studies

For research programs investigating σ1 receptor roles in neuroprotection, neuropathic pain, or calcium signaling modulation, this compound provides a high-selectivity pharmacological tool. The >22% improvement in σ1/σ2 selectivity over the parent phenylacetamide reduces the likelihood that observed biological effects are mediated through σ2 receptor pathways, which are independently implicated in cell proliferation and cancer biology [1].

Scaffold for Radioligand Development in PET Imaging Research

The thiophene moiety introduces heteroatom-based electronic properties distinct from the parent phenyl scaffold, which can be exploited for radiolabeling strategies (e.g., via electrophilic substitution or nucleophilic displacement for isotope incorporation). The nanomolar affinity and high subtype selectivity are prerequisites for successful σ1-targeted PET tracer development, where non-specific σ2 binding would degrade image contrast [1][2].

In Vitro SAR Expansion to Mitigate σ2 Activity in Dual-Target Programs

For drug discovery programs targeting σ1 while intentionally avoiding σ2 engagement, this compound serves as a validated starting point for further chemical optimization. Its selectivity profile (ratio >122) benchmarks the achievable selectivity window within this chemotype, enabling medicinal chemists to design analogs that preserve σ1 potency while maintaining or improving this selectivity margin, with the naphthyl and indole analogs providing instructive comparisons of potency-selectivity trade-offs [1][3].

Quote Request

Request a Quote for N-((1-benzylpiperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.